Cas no 89770-28-5 (4-methoxy-8-nitroquinoline)
4-methoxy-8-nitroquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline,4-methoxy-8-nitro-
- 4-METHOXY-8-NITROQUINOLINE
- DTXSID70632251
- FT-0695630
- CS-0287201
- EN300-125197
- SB71420
- 89770-28-5
- 4-methoxy-8-nitroquinoline
-
- Inchi: 1S/C10H8N2O3/c1-15-9-5-6-11-10-7(9)3-2-4-8(10)12(13)14/h2-6H,1H3
- InChI Key: FVNHDPDHZDTVHL-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C2C(=CC=CC2=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 204.05349212g/mol
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 67.9Ų
4-methoxy-8-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-50mg |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 50mg |
¥13219.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-100mg |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 100mg |
¥17280.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-250mg |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 250mg |
¥14472.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-500mg |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 500mg |
¥16351.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-1g |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 1g |
¥17006.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357871-2.5g |
4-Methoxy-8-nitroquinoline |
89770-28-5 | 98% | 2.5g |
¥38556.00 | 2024-04-26 | |
| Enamine | EN300-125197-0.05g |
4-methoxy-8-nitroquinoline |
89770-28-5 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-125197-0.1g |
4-methoxy-8-nitroquinoline |
89770-28-5 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-125197-0.25g |
4-methoxy-8-nitroquinoline |
89770-28-5 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-125197-0.5g |
4-methoxy-8-nitroquinoline |
89770-28-5 | 0.5g |
$699.0 | 2023-06-08 |
4-methoxy-8-nitroquinoline Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-methoxy-8-nitroquinoline
Recent Advances in the Study of 4-Methoxy-8-Nitroquinoline (CAS: 89770-28-5): A Comprehensive Research Brief
4-Methoxy-8-nitroquinoline (CAS: 89770-28-5) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its nitro and methoxy functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its versatility in addressing unmet medical needs.
One of the key areas of research involving 4-methoxy-8-nitroquinoline is its antimicrobial activity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways, suggesting its potential as a novel antibiotic scaffold. Furthermore, molecular docking studies revealed strong interactions between 4-methoxy-8-nitroquinoline and bacterial target proteins, providing insights into its mechanism of action.
In addition to its antimicrobial properties, 4-methoxy-8-nitroquinoline has shown promise in anticancer research. A recent preprint article (2024) reported that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. The study also identified the compound's ability to inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. These findings position 4-methoxy-8-nitroquinoline as a potential lead compound for the development of new anticancer agents, particularly for tumors resistant to conventional therapies.
The synthesis and optimization of 4-methoxy-8-nitroquinoline derivatives have also been a focus of recent research. A 2023 paper in *Organic & Biomolecular Chemistry* described a novel, high-yield synthetic route for this compound and its analogs, enabling more efficient production for further biological testing. Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's bioavailability and reduce off-target effects, paving the way for the development of more potent and selective derivatives.
Despite these promising findings, challenges remain in the clinical translation of 4-methoxy-8-nitroquinoline. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a versatile scaffold for drug discovery. Future directions may include the exploration of its applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, as well as the development of targeted delivery systems to enhance its efficacy and safety.
In conclusion, 4-methoxy-8-nitroquinoline (CAS: 89770-28-5) represents a compelling area of research in the field of medicinal chemistry. Its diverse biological activities and modifiable structure make it a valuable candidate for further investigation. As research continues to uncover its mechanisms and optimize its properties, this compound may play a significant role in addressing some of the most pressing challenges in modern medicine.
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